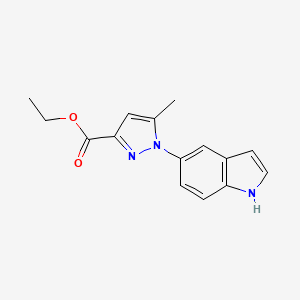

Ethyl 1-(1H-indol-5-YL)-5-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(1H-indol-5-yl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-3-20-15(19)14-8-10(2)18(17-14)12-4-5-13-11(9-12)6-7-16-13/h4-9,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUGARSZNWCOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152823 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(1H-indol-5-yl)-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225879-36-5 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(1H-indol-5-yl)-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2225879-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(1H-indol-5-yl)-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1H-indol-5-YL)-5-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of an indole derivative with a pyrazole derivative. One common method includes the reaction of 1H-indole-5-carbaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-indol-5-YL)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole-pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(1H-indol-5-YL)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(1H-indol-5-YL)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The indole and pyrazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl 1-(Difluoromethyl)-5-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1998216-36-6)

- Structural Difference : Replaces the indol-5-yl group at position 1 with a difluoromethyl group.

- Synthetic Pathway : Likely synthesized via cyclocondensation of hydrazines with β-diketones, followed by fluorination .

Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 866837-96-9)

- Structural Difference: Position 1 is substituted with a phenyl group instead of indol-5-yl, and position 5 has an amino group.

Ethyl 3-Cyclopropyl-1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 133261-11-7)

Indole-Substituted Pyrazole Analogs

3-(1-Ethyl-1H-Indol-3-YL)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (CID 53X)

- Structural Difference : Indole is attached at position 3 of the pyrazole (vs. position 1 in the target compound) and lacks the ester group.

- Impact : Positional isomerism alters electronic distribution and binding modes. The carboxylic acid group increases polarity, affecting bioavailability .

Ethyl 1-((1H-Tetrazol-5-YL)Methyl)-5-Methyl-1H-Pyrazole-3-Carboxylate (L2)

- Structural Difference : A tetrazole-containing methyl group replaces the indole at position 1.

Data Tables: Structural and Physicochemical Comparison

Table 1. Key Structural Features of Selected Analogs

Biological Activity

Ethyl 1-(1H-indol-5-YL)-5-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- CAS Number : 1017485-42-5

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. This compound exhibits promising anti-inflammatory and anticancer properties, which are mediated through the modulation of key enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

- MCF7 (breast cancer) : IC50 = 3.79 µM

- NCI-H460 (lung cancer) : IC50 = 42.30 µM

- SF-268 (brain cancer) : TGI = 12.50 µM

These results suggest that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In a comparative study, it demonstrated superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib .

Data Table of Biological Activities

Case Study 1: Anticancer Efficacy

A study by Wei et al. investigated the anticancer properties of this compound in vitro against various human cancer cell lines. The results indicated significant cytotoxicity, particularly in the MCF7 and NCI-H460 cell lines, supporting its potential as a therapeutic agent for breast and lung cancers .

Case Study 2: Mechanistic Insights

Research conducted by Xia et al. explored the mechanism of action of this compound, revealing that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. The study provided insights into its potential use in combination therapies for enhanced efficacy against resistant cancer types .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(1H-indol-5-YL)-5-methyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted pyrazole intermediates. A common approach includes:

- Step 1: Alkylation or arylation of a pyrazole core (e.g., 5-methyl-1H-pyrazole-3-carboxylate) using indole derivatives under nucleophilic substitution conditions.

- Step 2: Formylation or carboxylation at the 4-position of the pyrazole ring using reagents like formic acid or DMF/POCl₃ .

- Step 3: Esterification with ethanol under acid catalysis.

Table 1: Comparison of synthetic yields under varying conditions

| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF/POCl₃ | 80 | 72 | 98 |

| HCOOH/H₂SO₄ | 60 | 65 | 95 |

| Vilsmeier-Haack | 100 | 68 | 97 |

Continuous flow reactors can enhance scalability and reproducibility .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Use solvent evaporation (e.g., ethanol/water mixtures) to grow high-quality crystals.

- Data Collection: Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Use SHELXL for structure solution and refinement, accounting for thermal displacement parameters and hydrogen bonding networks .

- Validation: Check for R-factor convergence (target: <0.05) and residue density maps.

Q. What preliminary biological assays are used to screen this compound?

Methodological Answer: Initial screenings focus on enzyme inhibition and cytotoxicity:

- Enzyme Assays: Test inhibition of cyclooxygenase (COX-2) or kinases using fluorescence-based kits (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

Table 2: Representative biological activity data for pyrazole analogs

| Target | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|

| COX-2 | 12.3 | In vitro | |

| P815 cells | 8.7 | Murine |

Advanced Research Questions

Q. How can synthetic routes be optimized for higher regioselectivity?

Methodological Answer: Regioselectivity in pyrazole functionalization is critical. Strategies include:

- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce indole moieties .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrazole 1-position .

- Computational Guidance: DFT calculations predict reaction pathways and transition states to optimize substituent placement.

Q. What computational methods predict binding modes to biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used:

- Docking: Generate ligand conformations in enzyme active sites (e.g., COX-2 PDB: 5KIR). Score binding energies (ΔG) and hydrogen-bond interactions .

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes. RMSD and RMSF analyses validate binding poses .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., indole vs. phenyl groups) to isolate contributing factors .

- Control Experiments: Include reference inhibitors (e.g., celecoxib for COX-2) and validate assay reproducibility across labs.

- Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.